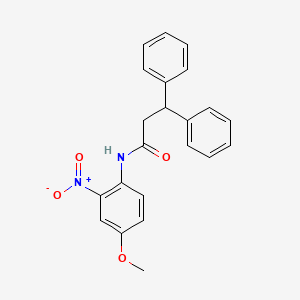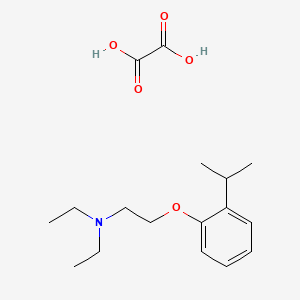
ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate, also known as EDP-420, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-420 is a piperazine derivative that exhibits high affinity and selectivity towards the cannabinoid CB2 receptor, which is involved in various physiological processes such as inflammation, pain, and immune response.
Wirkmechanismus
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor is involved in various physiological processes such as inflammation, pain, and immune response. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate acts as an agonist of the CB2 receptor, which leads to the activation of downstream signaling pathways such as the cAMP pathway and the PI3K/Akt pathway. These pathways are involved in various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic effects. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. In addition, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to alleviate neuropathic pain by modulating the CB2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity and selectivity towards the CB2 receptor, which allows for specific targeting of immune cells and peripheral tissues. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate exhibits potent anti-inflammatory and anti-cancer effects, which make it a promising candidate for the development of novel therapeutics. However, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has some limitations, including its low solubility and stability, which can affect its pharmacokinetics and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate. Secondly, the development of novel formulations and delivery systems for ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate could improve its solubility and stability, thereby enhancing its pharmacokinetics and bioavailability. Thirdly, the potential therapeutic applications of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases should be explored. Finally, the safety and toxicity of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate should be thoroughly evaluated to ensure its clinical applicability.
Conclusion:
In conclusion, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and analgesic effects by selectively binding to the CB2 receptor. ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity and selectivity towards the CB2 receptor, which allows for specific targeting of immune cells and peripheral tissues. However, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate and to evaluate its safety and toxicity.
Synthesemethoden
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with piperazine followed by the addition of ethyl chloroformate. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. In vitro studies have shown that ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that ethyl 4-(2,5-dichlorobenzoyl)-1-piperazinecarboxylate can alleviate neuropathic pain by modulating the CB2 receptor.
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)11-9-10(15)3-4-12(11)16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQOUYEBMELEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)


![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)